3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine
Description
3-{[1-(Furan-2-carbonyl)azetidin-3-yl]oxy}pyridine is a heterocyclic compound featuring a pyridine ring connected via an ether linkage to an azetidine moiety, which is further acylated with a furan-2-carbonyl group. Its molecular formula is C₁₅H₁₄N₂O₃, with a molecular weight of 282.29 g/mol. The compound’s structure combines aromatic (pyridine and furan) and strained (azetidine) rings, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
furan-2-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-13(12-4-2-6-17-12)15-8-11(9-15)18-10-3-1-5-14-7-10/h1-7,11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWQSVZQNTVQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine typically involves the following steps:
Formation of the Azetidine Ring:
Attachment of the Furan Ring: The furan ring is introduced through a condensation reaction with a suitable furan derivative.
Formation of the Pyridine Ring: The pyridine ring is then attached via a nucleophilic substitution reaction, where the azetidine-furan intermediate reacts with a pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Reactivity of the Pyridine Ring
The pyridine ring exhibits nucleophilic and electrophilic substitution tendencies influenced by the electron-donating ether linkage at the 3-position:
Azetidine Ring Transformations
The strained four-membered azetidine ring is prone to ring-opening and functionalization:
-
Nucleophilic Ring-Opening :
-
N-Alkylation/Acylation :
The tertiary amine in azetidine undergoes alkylation (e.g., with methyl iodide) or acylation (e.g., Ac₂O) to form quaternary salts or amides .
Furan-2-carbonyl Group Reactivity
The furan carbonyl participates in acyl transfer and cycloaddition reactions:
-
Nucleophilic Acyl Substitution :
-
Electrophilic Aromatic Substitution :
Furan undergoes nitration or sulfonation at the 5-position (e.g., HNO₃/AcOH) . -
Diels-Alder Reactions :
The furan ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride) .
Stability and Degradation Pathways
Scientific Research Applications
3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial and anticancer agent due to the biological activity of its furan and azetidine components.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes or cancer cell receptors, disrupting their normal function.
Pathways Involved: It can interfere with DNA replication or protein synthesis in bacteria, or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares 3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine with structurally related compounds:
Key Observations:
Azetidine ring: The strained four-membered azetidine ring may increase reactivity compared to larger heterocycles (e.g., pyrrolidine derivatives in ).
Molecular Weight Trends :
- The target compound (282.29 g/mol) is lighter than benzoyl/pyrrol-substituted analogues (268–319 g/mol) and significantly smaller than chloro-phenylpyridine derivatives (466–545 g/mol) .
Synthetic Yields :
- While yields for the target compound are unreported, similar azetidinyloxy-pyridine derivatives are synthesized with moderate-to-high efficiency (e.g., 67–81% for chloro-phenylpyridines) .
Biological Activity
The compound 3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine is a synthetic organic molecule that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of 3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine is , with a molecular weight of approximately 232.24 g/mol. The compound features a furan ring, an azetidine moiety, and a pyridine structure, which contribute to its diverse biological activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to 3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine. Research indicates that derivatives of pyridine and azetidine exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Compounds similar to 3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine have shown effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 5 µg/mL in some cases .
- Antifungal Activity : The compound has also demonstrated antifungal properties against pathogens like Candida albicans, with comparable efficacy to standard antifungal agents .
Anticancer Activity
Research into the anticancer potential of furan-containing compounds suggests promising results. For example:
- In vitro Studies : Compounds structurally related to 3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine have been tested against various cancer cell lines, showing significant cytotoxic effects. One study reported IC50 values in the micromolar range for several furan derivatives against breast and lung cancer cells .
The biological activity of 3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : It could interact with specific cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with furan rings can induce oxidative stress in microbial cells, leading to cell death .
Case Study 1: Antimicrobial Evaluation
A recent study evaluated a series of furan-based azetidine derivatives for their antimicrobial properties. The derivatives were tested against a panel of bacteria and fungi, revealing that certain modifications enhanced their activity significantly compared to standard antibiotics .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.5 | S. aureus |
| Compound B | 1.0 | E. coli |
| Compound C | 0.25 | C. albicans |
Case Study 2: Anticancer Activity
In another study, the anticancer efficacy of related compounds was assessed using various cancer cell lines. The results indicated that these compounds induced apoptosis and inhibited cell proliferation effectively.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Apoptosis |
| A549 (Lung) | 7.5 | Cell Cycle Arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
